molecular formula C17H18N6S2 B1243156 Mgbpt CAS No. 64849-53-2

Mgbpt

Cat. No.: B1243156
CAS No.: 64849-53-2
M. Wt: 370.5 g/mol
InChI Key: GKJUCRWAPUMSLT-XLECEWEHSA-N
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Description

Methyl Glyoxal Bis(4-Phenyl-3-Thiosemicarbazone) (MGBPT) is a bis-thiosemicarbazone compound with the molecular formula C₁₆H₁₆N₆S₂. It has been studied for its unique chemical properties, particularly its ionization behavior in aqueous solutions. Experimental evaluations using CRISON 501 pH electrodes and SPECTRONIC 2000 spectrophotometers revealed two closely spaced pKa values within the pH range of 10⁻¹², corresponding to its first ionization equilibrium . Recent studies highlight its relevance in diseases such as tuberculosis, malaria, and cancer due to its metal-chelating properties and redox activity .

Properties

CAS No.

64849-53-2

Molecular Formula

C17H18N6S2

Molecular Weight

370.5 g/mol

IUPAC Name

1-phenyl-3-[(E)-[(1E)-1-(phenylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea

InChI

InChI=1S/C17H18N6S2/c1-13(21-23-17(25)20-15-10-6-3-7-11-15)12-18-22-16(24)19-14-8-4-2-5-9-14/h2-12H,1H3,(H2,19,22,24)(H2,20,23,25)/b18-12+,21-13+

InChI Key

GKJUCRWAPUMSLT-XLECEWEHSA-N

SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C=NNC(=S)NC2=CC=CC=C2

Isomeric SMILES

C/C(=N\NC(=S)NC1=CC=CC=C1)/C=N/NC(=S)NC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C=NNC(=S)NC2=CC=CC=C2

Synonyms

methylglyoxal bis(4-phenyl-3-thiosemicarbazone)
MGBPT

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with two structurally and functionally related compounds:

Triapine (3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone)

  • Structural Differences: Unlike MGBPT’s bis-thiosemicarbazone structure, Triapine is a mono-thiosemicarbazone.
  • Functional Comparison :
    • Mechanism : Triapine inhibits ribonucleotide reductase (RNR) by iron chelation, disrupting DNA synthesis. This compound’s copper(II) complexes, however, generate reactive oxygen species (ROS) via redox cycling .
    • Clinical Applications : Triapine has advanced to Phase II trials for hematologic cancers, whereas this compound’s preclinical data focus on solid tumors and infectious diseases.
    • Toxicity : Triapine exhibits dose-limiting methemoglobinemia, while this compound’s toxicity profile remains under investigation .

Gallium(III) Thiosemicarbazone Complexes

  • Structural Similarities : Both compounds coordinate with transition metals (Cu²⁺ for this compound; Ga³⁺ for gallium complexes).
  • Functional Differences: Bioactivity: Gallium complexes target bacterial iron uptake systems (e.g., in Pseudomonas aeruginosa), while this compound’s copper complexes show broader anticancer activity . Stability: Gallium(III) complexes exhibit higher thermodynamic stability in physiological pH, whereas this compound’s copper complexes require precise pH control for optimal activity .

Data Table: Comparative Properties of this compound and Analogues

Property This compound Triapine Gallium(III) Complexes
Structure Bis-thiosemicarbazone Mono-thiosemicarbazone Mono-thiosemicarbazone + Ga³⁺
pKa Values ~10⁻¹² (two close values) 2.3 (primary amine) Not reported
Metal Coordination Cu²⁺ Fe²⁺ Ga³⁺
Key Mechanism ROS generation via Cu redox RNR inhibition via Fe chelation Bacterial iron uptake blockade
Clinical Stage Preclinical Phase II Preclinical

Research Findings and Limitations

  • This compound Advantages: Simplicity in pKa determination methods compared to traditional spectrophotometric techniques .
  • Limitations :
    • Narrow pH range (10⁻¹²) for ionization studies, limiting extrapolation to physiological conditions .
    • Absence of in vivo efficacy data compared to Triapine’s advanced clinical validation .

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